(3-Pyrazol-1-ylmethyl-phenyl)-acetic acid
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Overview
Description
(3-Pyrazol-1-ylmethyl-phenyl)-acetic acid is an organic compound that features a pyrazole ring attached to a phenyl group through a methylene bridge, with an acetic acid moiety
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit tubulin polymerization , suggesting that this compound may also target tubulin or related proteins.
Mode of Action
It is suggested that the compound may interact with its targets, possibly tubulin or related proteins, leading to inhibition of their polymerization . This could result in disruption of microtubule dynamics, affecting various cellular processes.
Biochemical Pathways
These include cell division, intracellular transport, and maintenance of cell shape .
Result of Action
If the compound inhibits tubulin polymerization, it could potentially disrupt cell division and other microtubule-dependent processes, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Pyrazol-1-ylmethyl-phenyl)-acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole ring.
Attachment of the Phenyl Group: The pyrazole ring is then reacted with a benzyl halide to introduce the phenyl group.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(3-Pyrazol-1-ylmethyl-phenyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
(3-Pyrazol-1-ylmethyl-phenyl)-acetic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: The compound is investigated for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
(3-Pyrazol-1-ylmethyl-phenyl)-acetonitrile: Similar structure but with a nitrile group instead of an acetic acid moiety.
(3-Pyrazol-1-ylmethyl-phenyl)-acetone: Contains a ketone group instead of an acetic acid moiety.
(3-Pyrazol-1-ylmethyl-phenyl)-methanol: Features a hydroxyl group instead of an acetic acid moiety.
Uniqueness
(3-Pyrazol-1-ylmethyl-phenyl)-acetic acid is unique due to its combination of a pyrazole ring, phenyl group, and acetic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and a wide range of applications in various fields.
Properties
IUPAC Name |
2-[3-(pyrazol-1-ylmethyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)8-10-3-1-4-11(7-10)9-14-6-2-5-13-14/h1-7H,8-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDNRHVCIRTTDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN2C=CC=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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